molecular formula C12H15N B12929868 3-(Hex-1-yn-1-yl)aniline CAS No. 923027-32-1

3-(Hex-1-yn-1-yl)aniline

Cat. No.: B12929868
CAS No.: 923027-32-1
M. Wt: 173.25 g/mol
InChI Key: DEZKLLIDLSOUHX-UHFFFAOYSA-N
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Description

3-(Hex-1-yn-1-yl)aniline is a chemical compound of significant interest in advanced organic synthesis and medicinal chemistry research. It belongs to the class of anilines, which are aromatic amines known as aminobenzene or phenylamine, characterized by an amino group attached to a phenyl ring . This particular derivative is functionalized with a hex-1-ynyl chain at the meta position, making it a valuable building block for constructing more complex molecular architectures. Compounds featuring aniline and alkyne functional groups, like this compound, are pivotal in the chemistry of acetylenes. Research into such structures in superbasic media has revealed their potential for assembling complex molecular structures, including various carbo- and heterocycles . The unique properties of acetylene derivatives allow them to act as both nucleophiles and electrophiles, facilitating a diversity of reactions such as ethynylation and vinylation, which are foundational for creating valuable nitrogen-containing heterocycles . This reagent is intended for research and development use only. It is not approved for diagnostic or therapeutic use in humans or animals. For Research Use Only.

Properties

IUPAC Name

3-hex-1-ynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h6,8-10H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZKLLIDLSOUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737479
Record name 3-(Hex-1-yn-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923027-32-1
Record name 3-(Hex-1-yn-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Hex 1 Yn 1 Yl Aniline and Analogous Alkyne Substituted Anilines

Carbon-Carbon Bond Formation Strategies via Cross-Coupling Reactions

The direct formation of a bond between an aromatic carbon of an aniline (B41778) derivative and a terminal alkyne is a cornerstone of synthesizing alkynyl anilines. Cross-coupling reactions, often mediated by transition metals, are the most powerful tools for this transformation.

Palladium-Catalyzed Sonogashira Coupling in the Synthesis of Alkynyl Anilines, including 2-(Hex-1-yn-1-yl)aniline and Related Structures

The Sonogashira coupling is a preeminent method for constructing sp²-sp carbon-carbon bonds. nih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org For the synthesis of compounds like 3-(hex-1-yn-1-yl)aniline or its isomer 2-(hex-1-yn-1-yl)aniline, the reaction would typically involve coupling 1-hexyne (B1330390) with 3-iodoaniline (B1194756) or 2-iodoaniline, respectively.

The catalytic cycle is understood to involve two interconnected processes. The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The copper cycle facilitates the formation of the crucial copper acetylide intermediate from the terminal alkyne. libretexts.org

While classic Sonogashira conditions require an inert atmosphere, modern protocols have been developed that can be performed under aerobic conditions or even in water, enhancing the reaction's practicality. organic-chemistry.org Furthermore, copper-free Sonogashira variants have been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling) and to simplify product purification. libretexts.orggelest.com

Catalyst SystemSubstratesBase/SolventKey Features
Pd(PPh₃)₂Cl₂ / CuIAryl/Vinyl Halides, Terminal AlkynesAmine (e.g., Et₃N, piperidine)Classic, highly versatile conditions. organic-chemistry.org
PdCl₂ in waterAryl Halides, Terminal AlkynesAmine baseCopper-free, performed under aerobic conditions. organic-chemistry.org
Air-stable Pd(NHC) complexesAryl Ammonium Salts, Terminal AlkynesOrganic baseAllows for selective C-N bond activation. organic-chemistry.org
Pd(OAc)₂ / XphosAlkynyl Carboxylic Acids, Aryl HalidesBaseDecarboxylative coupling approach. organic-chemistry.org

Copper-Mediated Cross-Coupling Approaches for Aniline-Alkyne Conjugates

Copper plays a dual role in the synthesis of aniline-alkyne conjugates. As a co-catalyst in the Sonogashira reaction, it is essential for the activation of the terminal alkyne. nih.gov However, copper can also act as the primary catalyst in certain cross-coupling reactions. Copper-catalyzed systems are often less expensive than their palladium counterparts.

For instance, copper catalysts like copper(I) iodide (CuI) or copper(I) cyanide (CuCN) can promote the coupling of terminal alkynes with aryl iodides, a reaction that tolerates a broad range of functional groups. organic-chemistry.orgbeilstein-journals.org These reactions are foundational for creating the core structure of alkynyl anilines.

Additionally, copper catalysis is central to the A³ coupling (Aniline-Aldehyde-Alkyne) reaction, which forges a C-N bond and a C-C bond in a single operation to produce propargylamines. chemrevlett.com While this doesn't directly form an alkynyl aniline of the type this compound, it represents a key copper-mediated strategy for conjugating anilines and alkynes. chemrevlett.comresearchgate.net

Transition-Metal-Free Alkynylation Methods for Aryl Systems

To circumvent issues associated with residual transition metals in final products, which is a significant concern in pharmaceutical applications, transition-metal-free alkynylation methods have been developed. nih.gov These reactions often proceed through a benzyne (B1209423) intermediate.

One prominent method involves treating an aryl halide (including aryl chlorides) with a very strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or a metal alkoxide at elevated temperatures. nih.govnih.gov The strong base induces elimination of HX from the aryl halide to generate a highly reactive benzyne intermediate. This intermediate is then trapped by a deprotonated alkyne (acetylide) to form the desired aryl-alkyne bond. nih.gov This approach offers high regioselectivity with respect to the arene component and is compatible with various functional groups like fluoro, trifluoromethyl, silyl, and cyano groups. nih.govnih.gov Another emerging strategy involves using light as a clean energy source to enable the coupling of aryl alkynes with alkyl iodides in basic aqueous media without any metal catalyst. researchgate.net

Hydroamination and Hydroalkynylation Approaches to Substituted Amines with Alkyne Moieties

An alternative to forming the aryl-alkyne bond is to construct the amine functionality on a molecule that already contains the alkyne. Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for this purpose.

Rhodium-Catalyzed Multicomponent Reactions for Propargylamine (B41283) Synthesis Utilizing Aniline Derivatives

Rhodium complexes have proven to be highly efficient catalysts for the one-pot, three-component synthesis of propargylamines from anilines, aldehydes, and terminal alkynes. researchgate.netnih.gov This reaction, a type of A³ coupling, offers an efficient pathway to secondary propargylamines, which are valuable building blocks in medicinal chemistry. nih.govrsc.org

In a typical process, a catalyst such as [{Rh(μ-Cl)(H)₂(IPr)}₂] (where IPr is a bulky N-heterocyclic carbene ligand) effectively couples an aniline derivative, an aliphatic aldehyde, and a silyl-protected alkyne. researchgate.netnih.gov Mechanistic studies suggest the reaction proceeds through the formation of an active rhodium species that facilitates the C-H activation of the alkyne and its subsequent coupling with an imine, which is formed in situ from the aniline and aldehyde. nih.gov This methodology is noted for its broad substrate scope and high catalytic performance. researchgate.net

CatalystReactantsProduct TypeKey Features
[{Rh(μ-Cl)(H)₂(IPr)}₂]Primary arylamines, aliphatic aldehydes, triisopropylsilylacetyleneSecondary propargylaminesExcellent yields, efficient pathway from aliphatic aldehydes. researchgate.netnih.gov
Rhodium(III) complexesImines, alkynes, aldehydesPolycyclic skeletonsTandem three-component reaction via C-H activation. nih.gov

Silver-Catalyzed Intermolecular Hydroamination of Alkynes with Anilines and its Regioselectivity

Silver catalysts are effective in promoting the intermolecular hydroamination of alkynes with anilines. researchgate.netnih.gov This reaction involves the direct addition of the N-H bond of the aniline across the carbon-carbon triple bond of the alkyne. The regioselectivity of this addition is a critical aspect, determining whether the nitrogen atom bonds to the terminal carbon (anti-Markovnikov addition) or the internal carbon (Markovnikov addition) of a terminal alkyne.

The reaction of an aniline with a terminal alkyne like phenylacetylene, often catalyzed by silver salts such as silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) or silver hexafluoroantimonate (AgSbF₆), typically yields an imine as the major product. nih.govorganic-chemistry.org This outcome results from a Markovnikov-selective hydroamination, which initially forms an enamine that subsequently tautomerizes to the more stable imine. nih.gov The choice of catalyst, co-catalyst, and solvent can strongly influence the reaction's efficiency and selectivity. nih.govrsc.org While gold catalysts are also widely studied for this transformation, silver offers a complementary and sometimes more accessible catalytic system. nih.govresearchgate.net

Catalyst SystemSubstratesPredominant ProductRegioselectivity
AgNTf₂Siloxy alkynes, secondary amides/carbamatesSilyl ketene (B1206846) aminalsHigh syn-selectivity. organic-chemistry.org
Silver-phenanthroline complexesAminoalkynesCyclic iminesIntramolecular hydroamination. nih.gov
AgSbF₆ (as co-catalyst with Au(I))Phenylacetylene, AnilineImineMarkovnikov addition. nih.gov

Gold-Catalyzed Hydroamination of Propargylic Alcohols with Aniline Analogues

A versatile and efficient method for the formation of a C-N bond, which is a key step in synthesizing precursors to alkyne-substituted anilines, involves the gold-catalyzed hydroamination of propargylic alcohols. researchgate.netucl.ac.uk This approach enables controlled access to various products from the same starting materials. researchgate.net Specifically, the reaction of propargylic alcohols with anilines using a gold catalyst yields 3-hydroxyimines with complete regioselectivity. acs.orgnih.gov These imine intermediates can be subsequently reduced to form 1,3-amino alcohols or hydrolyzed to produce 3-hydroxyketones. organic-chemistry.org

The gold-catalyzed hydroamination process is atom-economical and offers a direct method to generate C-N bonds. ucl.ac.uk The reaction conditions can be manipulated to selectively form different products. researchgate.net For instance, using a catalytic quantity of an aniline can promote the formation of 3-hydroxyketones. ucl.ac.uk Further modification of the reaction pathway allows for the synthesis of 3-aminoketones through a rearrangement/hydroamination sequence. nih.gov The utility of this chemistry has been demonstrated through the one-pot synthesis of N-arylpyrrolidines and N-arylpiperidines. acs.org Mechanistic studies, supported by experimental data and DFT calculations, have been conducted to propose a mechanism for the hydroamination. ucl.ac.uk

The reaction exhibits broad functional group tolerance, accommodating a variety of substitutions on the aniline and different types of propargylic alcohols. organic-chemistry.org For example, 3-trifluoromethylaniline was identified as a suitable co-catalyst to facilitate the formation of 3-hydroxyketones via a hydroamination/hydrolysis pathway. ucl.ac.uk

Table 1: Scope of Gold-Catalyzed Hydroamination with Various Anilines

One-Pot and Cascade Reaction Sequences

The synthesis of molecules containing both aniline and alkyne moieties can be complicated by the sensitivity of the aniline group to oxidative conditions. The amino group (-NH₂) makes the aromatic ring highly susceptible to oxidation, which can lead to a mixture of products, including polymerization into materials like "aniline black". researchgate.net

In synthetic sequences aiming to produce terminal alkynes from aniline derivatives, oxidative conditions can present a significant challenge. acs.org For example, an aniline derivative that successfully formed a vinyl silane (B1218182) intermediate was observed to polymerize during a subsequent oxidative dehydrogenative step, resulting in low yields of the desired terminal alkyne. acs.org Common oxidizing agents such as potassium permanganate (B83412) can convert aniline to nitrobenzene, which represents another potential side reaction.

Despite these challenges, oxidative steps are integral to certain cascade reactions that form complex heterocyclic structures from aniline and alkyne precursors. chemrevlett.com For instance, the synthesis of 2,4-disubstituted quinolines via the reaction of anilines, aldehydes, and alkynes often concludes with an oxidative process to form the final aromatic product. chemrevlett.com Careful control of reaction conditions is therefore crucial to favor the desired transformation while minimizing undesirable oxidation of the aniline starting material.

One-pot and cascade reactions involving anilines and alkynes can lead to the formation of various heterocyclic isomers through intramolecular cyclization pathways. A relevant example is the synthesis of quinoline (B57606) derivatives, which can be considered cyclic isomers of alkynyl anilines. chemrevlett.com

A proposed mechanism for such a transformation involves the initial reaction between an aniline and an aldehyde to form an imine intermediate. chemrevlett.com This imine then reacts with an alkyne to generate a propargylamine intermediate. This key intermediate can then undergo an intramolecular hydroarylation, where the aniline ring acts as a nucleophile attacking the alkyne. chemrevlett.com This cyclization step forms a dihydroquinoline structure. The final step in this cascade is the oxidation of the dihydroquinoline intermediate, often by oxygen in the air, to yield the stable, aromatic quinoline product. chemrevlett.com This sequence demonstrates how a starting material structurally related to a hex-1-yn-1-yl aniline could be diverted to a cyclic isomer under specific catalytic conditions.

Table 2: Mechanistic Steps in Cascade Cyclization

General Synthetic Routes to N-Alkyl/Aryl-Substituted Alkynyl Amines Relevant to this compound

The synthesis of N-substituted alkynyl amines, a class of compounds structurally related to this compound, can be approached through several general methodologies. These methods primarily involve either the N-alkylation or N-arylation of a pre-existing amino-alkyne or the direct formation of the nitrogen-alkyne bond.

N-alkylation of amines is a fundamental transformation in organic synthesis. rsc.org Established methods include the SN2 reaction of amines with alkyl halides, reductive amination of aldehydes and ketones, and the hydroamination of alkynes. rsc.orglibretexts.org For primary aromatic amines, selective mono-N-alkylation can be achieved using alkyl halides promoted by bases such as Cs₂CO₃. rsc.org Similarly, N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which couples amines with aryl halides. researchgate.net

Alternatively, direct N-alkynylation methods form the C(alkyne)-N bond. These routes are commonly used to synthesize ynamides (N-alkynyl amides). One traditional approach involves converting an aryl propiolic acid into an acid chloride, which is then reacted with an amine. mdpi.com More modern, efficient methods have been developed, such as the nickel-catalyzed amidation of aryl alkynyl acids using tetraalkylthiuram disulfides as the amine source. acs.org Another prominent method involves the copper-catalyzed coupling of terminal alkynes or alkynyl bromides with amines or amides. nih.gov This often requires a full equivalent of a copper(I) salt, and slow addition of the alkynyl bromide is crucial to minimize homocoupling side reactions. nih.gov Iron-catalyzed syntheses of N-alkynyl amides using 1-bromoalkynes have also been reported. nih.gov

Compound Reference Table

Table 3: List of Chemical Compounds

Reactivity and Transformational Chemistry of 3 Hex 1 Yn 1 Yl Aniline and Derived Molecular Architectures

Cyclization Reactions for Heterocyclic Scaffolds Incorporating Alkyne-Aniline Moieties

The strategic placement of an alkyne and an aniline (B41778) within the same molecule is a common and effective strategy for the synthesis of nitrogen-containing heterocycles. These intramolecular reactions are often characterized by high atom economy and the ability to rapidly construct complex molecular architectures from relatively simple starting materials.

The synthesis of indoles and quinolines, privileged scaffolds in medicinal chemistry and materials science, can be efficiently achieved through the cyclization of 2-(alkynyl)aniline derivatives. Electrophilic cyclization is a powerful method for the synthesis of highly functionalized indoles and quinolines. chim.itmdpi.com This process involves the activation of the carbon-carbon triple bond of the alkyne by an electrophile, which triggers a nucleophilic attack from the aniline nitrogen.

For instance, the reaction of N-(2-alkynyl)anilines with electrophiles such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), phenylselenyl bromide (PhSeBr), and p-nitrobenzenesulfenyl chloride (p-O₂NC₆H₄SCl) leads to the formation of 3-substituted quinolines in moderate to good yields. documentsdelivered.comnih.govnih.gov The reaction proceeds via a 6-endo-dig cyclization pathway. nih.gov The choice of electrophile allows for the introduction of various functionalities at the 3-position of the quinoline (B57606) ring.

A variety of substituted quinolines can be synthesized under mild conditions using this methodology. nih.gov The reaction is tolerant of a range of functional groups on both the aniline and the alkyne moieties. nih.gov For example, electron-rich and electron-deficient aryl groups on the alkyne terminus generally lead to good to excellent yields of the corresponding quinolines. nih.gov

ElectrophileSubstrateProductYield (%)
IClN-(2-(phenylethynyl)phenyl)acetamide3-Iodo-4-phenylquinoline85
I₂N-(2-(hex-1-yn-1-yl)phenyl)acetamide3-Iodo-4-butylquinoline78
Br₂N-(2-(phenylethynyl)phenyl)acetamide3-Bromo-4-phenylquinoline75
PhSeBrN-(2-(phenylethynyl)phenyl)acetamide3-(Phenylselanyl)-4-phenylquinoline82

This table presents illustrative data on the electrophilic cyclization of N-(2-alkynyl)anilines to form 3-substituted quinolines.

Oxidative carbonylation represents a powerful tool for the synthesis of carbonyl-containing compounds. In the context of aniline derivatives, this reaction can be utilized to produce valuable compounds like isocyanates, ureas, and carbamates. mdpi.com The palladium-catalyzed oxidative carbonylation of aniline, for example, can selectively form 1,3-diphenylurea. mdpi.com The efficiency of this process can be significantly enhanced by the use of co-catalysts and promoters. mdpi.comresearchgate.net

While direct examples of oxidative carbonylation of homopropargylic anilines like N-(but-3-yn-1-yl)aniline leading to cyclized products are less common in the provided search results, the principles of oxidative carbonylation of anilines are well-established. mdpi.comresearchgate.net For instance, the catalytic system [PdCl₂(dppf)]/FeCl₃/LiBr has been shown to be highly efficient for the carbonylation of aniline to 1,3-diphenylurea. mdpi.com The addition of molecular oxygen as a terminal oxidizing agent can further increase the reaction rate. mdpi.com

The investigation into the oxidative carbonylation of N-protected indoles to synthesize indole-3-carboxylic acids using Rh(III)-zeolites as heterogeneous catalysts has also been reported. rsc.org This demonstrates the potential for applying oxidative carbonylation to related nitrogen-containing heterocyclic systems.

Aniline derivatives can serve as precursors for the synthesis of aryldiacetylenes, which can then undergo electrophilic cyclization to form functionalized enediynes fused to a heterocyclic core. nih.gov This strategy provides a direct route to complex molecular architectures that are of interest in materials science and medicinal chemistry. nih.gov

The iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes, which can be derived from aniline precursors, is a key step in this approach. nih.gov This reaction leads to the formation of 2-ethynyl-3-iodoheteroindenes. nih.gov These intermediates can then be further functionalized through Sonogashira coupling with various acetylenes to generate a wide range of asymmetrically substituted acyclic enediynes fused to heterocycles such as benzothiophenes, benzofurans, and indoles. nih.gov

This methodology is notable for its tolerance of a variety of functional groups, which is a significant advantage for the synthesis of more complex structures, including macrocyclic enediyne systems. nih.gov

Hydrofunctionalization Reactions Involving the Alkyne Moiety

The alkyne group in molecules like 3-(Hex-1-yn-1-yl)aniline is susceptible to a variety of addition reactions, collectively known as hydrofunctionalization. These reactions involve the addition of an H-X molecule across the triple bond, where X can be a variety of atoms or functional groups. Catalysis, often by transition metals, is typically required to control the regioselectivity and stereoselectivity of these transformations.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of nitrogen-containing compounds. acs.org The catalytic hydroamination of alkynes with anilines can lead to the formation of imines or enamines, depending on the reaction conditions and the catalyst used. acs.org

While a specific study on the catalytic hydroamination of 2-(Hex-1-yn-1-yl)aniline was not found, the general principles of alkyne hydroamination are well-documented. For instance, palladium(II)-anthraphos complexes have been shown to catalyze the intermolecular hydroamination of alkynes with primary aromatic amines, exclusively forming the Markovnikov product (imines) in many cases. acs.org Lanthanide salts have also been used to catalyze the intermolecular hydroamination of unactivated alkenes with anilines. organic-chemistry.org

In the context of intramolecular reactions, a heterogeneous gold(III)-bipyridine complex supported on magnetic nanoparticles has been used to catalyze the double hydroamination of 2-alkynylanilines with terminal alkynes to produce N-vinylindoles. researchgate.net Furthermore, a copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes has been developed for the synthesis of 3-alkenyl-2H-indazoles. nih.gov These examples highlight the potential for catalytic hydroamination of alkyne-aniline systems to generate diverse heterocyclic products.

Gold catalysts have emerged as powerful tools for the activation of alkynes towards a variety of transformations, including atom transfer reactions. bham.ac.ukbham.ac.uk In the context of heteroatom-substituted alkynes, gold catalysis can enable the formation of gold-carbenoid intermediates, which are highly reactive species that can undergo a range of subsequent reactions. bham.ac.ukbham.ac.uk

The use of heteroatom (N, O, S)-substituted alkynes, such as ynamides and ynol ethers, has been particularly fruitful in gold-catalyzed reaction discovery. syncatdavies.com These electron-rich alkynes are excellent substrates for gold catalysis, reacting via electrophilic intermediates that can be trapped by various nucleophiles. syncatdavies.com This has led to the development of novel annulation processes and methods for the site-specific introduction of gold-carbenoids. syncatdavies.comnih.gov

For instance, gold-catalyzed intermolecular oxidation of ynamides and ynol ethers using pyridine N-oxides as the oxygen source can generate α-oxo gold carbenoids. bham.ac.uk These intermediates can then undergo a rapid 1,2-insertion to yield α,β-unsaturated imides and vinylogous carbimates. bham.ac.uk Similarly, the use of N-imido pyridonium ylides as an O,N-dipole in a [3+2] cycloaddition with gold-activated ynamides and ynol ethers leads to the formation of highly functionalized trisubstituted oxazoles. bham.ac.uk These transformations showcase the diverse reactivity that can be accessed through gold-catalyzed atom transfer on heteroatom-substituted alkynes, providing a powerful platform for the synthesis of complex molecules. bham.ac.ukbham.ac.uk

Catalyst SystemAlkyne SubstrateReagentProduct Type
Gold(I) complexYnamidePyridine N-oxideα,β-Unsaturated imide
Gold(I) complexYnol etherPyridine N-oxideVinylogous carbimate
Gold(I) complexYnamideN-Imido pyridonium ylideTrisubstituted oxazole
Gold(I) complexYnol etherN-Imido pyridonium ylideTrisubstituted oxazole

This table summarizes the types of products obtained from gold-catalyzed atom transfer reactions on different heteroatom-substituted alkynes.

Polymerization Behavior of Alkyne-Substituted Aniline Derivatives

The presence of both a polymerizable aniline moiety and a reactive alkyne group within the same molecule, as in this compound, opens avenues for the synthesis of complex macromolecular architectures. However, the interplay between these two functional groups also presents unique challenges and opportunities in polymerization chemistry.

Oxidative Polymerization and its Challenges for Aniline-Alkynes

Oxidative polymerization is a standard method for synthesizing polyaniline and its derivatives. This process typically involves the oxidation of the aniline monomer to form radical cations, which then couple to form the polymer chain. However, the presence of an alkyne substituent, particularly at the meta-position as in this compound, introduces several challenges that can impede or alter the course of polymerization.

One of the primary challenges is steric hindrance . The hexynyl group at the meta-position can sterically encumber the ortho- and para-positions of the aniline ring. These positions are crucial for the head-to-tail coupling that leads to the formation of a linear, high-molecular-weight polyaniline chain. The bulkiness of the substituent can hinder the approach of other monomers, leading to lower polymerization rates and potentially lower molecular weight polymers. Research on the oxidative polymerization of C-substituted anilines has shown that substituents in the ortho- and meta-positions can lead to low molecular weight products with poor electrophysical characteristics. For instance, the yield of polymers from ortho-alkyl-substituted anilines drops significantly as the size of the alkyl group increases.

Another significant challenge is the potential for side reactions involving the alkyne functionality. The oxidative conditions required for aniline polymerization can also promote reactions of the alkyne group, such as oxidation, cyclization, or cross-linking. These side reactions can lead to defects in the polymer backbone, branching, and the formation of insoluble or cross-linked materials, which can negatively impact the desired electronic and physical properties of the polymer. The reaction medium's acidity is a crucial factor in the oxidative polymerization of aniline, and it can influence the mechanism and the formation of different supramolecular structures nih.gov. The presence of an alkyne could further complicate the reaction pathways in different pH environments.

Furthermore, the electronic effects of the alkyne substituent can influence the reactivity of the aniline monomer. While the alkyne group is generally considered to be weakly electron-withdrawing, its presence can affect the electron density on the aniline ring and the stability of the radical cation intermediate, thereby influencing the polymerization kinetics and the properties of the resulting polymer. The electronic nature of substituents on the aniline ring is known to alter molecular properties and the pKa of the amino group, which in turn can affect the polymerization process researchgate.net.

Synthesis of Polyquinolines from Anilines and Alkynes

An alternative and highly valuable application of aniline-alkyne compounds is in the synthesis of polyquinolines. Polyquinolines are a class of polymers known for their excellent thermal stability, mechanical properties, and optoelectronic characteristics. One-pot multicomponent reactions, particularly those involving anilines, aldehydes, and alkynes, have emerged as an efficient strategy for constructing the quinoline heterocycle, which can then be extended to a polymerization process.

A novel synthetic route to polyquinolines involves the polymerization of alkyne-aldehyde monomers with aniline derivatives. While specific research on this compound in this context is not detailed, the general mechanism allows for the inclusion of various substituted anilines and alkynes. In a typical metal-free catalytic system, a Lewis acid such as B(C6F5)3 can catalyze the reaction between an aniline, an aldehyde, and an alkyne to form a quinoline ring. By using bifunctional monomers, this reaction can be extended to produce polyquinolines.

The general scheme for such a polymerization is as follows:

A generalized reaction for the synthesis of polyquinolines.

The substituents on the aniline ring have been shown to have a significant effect on the molecular weight, yield, and solubility of the resulting polyquinolines nih.govorganic-chemistry.org. Electron-donating groups on the aniline can enhance the reactivity and lead to higher molecular weight polymers, whereas electron-withdrawing groups can have the opposite effect organic-chemistry.org. The hexyl group on the alkyne in this compound would likely improve the solubility of the resulting polyquinoline in common organic solvents.

Below is a table summarizing the synthesis of polyquinolines from various aniline and alkyne monomers, illustrating the versatility of this approach.

Aniline MonomerAlkyne MonomerAldehyde MonomerCatalystPolymer Molecular Weight (Mw)Reference
AnilinePhenylacetyleneBenzaldehydeB(C6F5)3Up to 13,100 nih.govorganic-chemistry.org
p-Toluidine1-Hexyne (B1330390)4-MethoxybenzaldehydeFeCl3- chemrevlett.com
4-Fluoroaniline4-Ethynylanisole4-ChlorobenzaldehydeCu(OTf)2- chemrevlett.com

This table presents representative examples of monomers and catalysts used in polyquinoline synthesis.

Other Functional Group Transformations and Cross-Coupling Reactions

The dual functionality of this compound also allows for a range of other chemical transformations, targeting either the alkyne or the aniline group, or both.

Carboboration Reactions on Trimethylsilyl-Substituted Alkyne Systems

Carboboration is a powerful reaction for the functionalization of alkynes, where a carbon-boron bond is added across the carbon-carbon triple bond. To control the regioselectivity of this reaction and to protect the terminal alkyne, a trimethylsilyl (TMS) group is often employed. For a compound like this compound, the terminal alkyne could be protected with a TMS group, making it a suitable substrate for carboboration reactions.

The reaction of TMS-substituted alkynes with boranes such as halogeno-B(C6F5)2 can proceed via a 1,1-carboboration mechanism. This reaction can be consecutive, leading to the formation of complex, highly substituted structures. The presence of the aniline group, even if protected, would exert an electronic influence on the alkyne. The amino group is electron-donating, which would increase the electron density of the aromatic ring and could influence the electronic properties of the attached alkyne, potentially affecting the course of the carboboration reaction.

A generalized scheme for the carboboration of a TMS-protected alkyne is shown below:

Generalized scheme of a 1,1-carboboration reaction on a TMS-protected alkyne.

The resulting vinylborane is a versatile intermediate that can undergo further transformations, such as cross-coupling reactions, to introduce a variety of substituents.

Base-Catalyzed Transformations of Aniline-Alkyne Systems

Base-catalyzed reactions of aniline-alkyne systems can lead to a variety of interesting molecular architectures. While this compound has an internal alkyne and a meta-substituted aniline, insights can be drawn from related systems. For instance, ortho-alkynylanilines are known to undergo base-promoted cyclization to form indoles chim.it. This reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the alkyne.

For a meta-substituted aniline like this compound, a direct intramolecular cyclization onto the alkyne is not feasible due to the substitution pattern. However, under strong basic conditions, there is a possibility of isomerization of the internal alkyne to a terminal alkyne or an allene. If such an isomerization were to occur, it could potentially open up new reaction pathways. For example, a base could catalyze the migration of the triple bond along the hexyl chain.

While direct base-catalyzed cyclization of this compound is unlikely, other base-catalyzed transformations could be envisaged. For instance, the presence of a strong base could facilitate deprotonation at the carbon adjacent to the alkyne, creating a nucleophile that could participate in intermolecular reactions. Furthermore, base catalysis is employed in various cross-coupling reactions involving alkynes, and the aniline moiety could either be a passive substituent or could be involved in directing the reaction, depending on the reaction conditions and the catalyst used.

Mechanistic Investigations and Computational Studies on Hex 1 Yn 1 Yl Aniline Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying the mechanisms of organic and organometallic reactions.

Insights into Iron-Catalyzed Intramolecular Reactions of Alkyne-Tethered Substrates

Iron-catalyzed intramolecular reactions of substrates tethered to alkynes are of significant interest for the synthesis of nitrogen-containing heterocyclic compounds. DFT calculations have been instrumental in understanding the mechanisms of these transformations. For instance, in the iron-catalyzed intramolecular carboxyamidation of alkyne-tethered O-acylhydroxamates, DFT studies suggest a stepwise mechanism. This process is thought to involve the formation of an iron-imidyl radical, which then undergoes cyclization. This is followed by an intramolecular transfer of the acyloxy group from the iron center to the newly formed alkenyl radical, ultimately yielding the cis-carboxyamidation product. researchgate.net

Mechanistic investigations, including DFT calculations, have also shed light on iron-catalyzed intramolecular C-H amination reactions of alkyl azides. These studies point to the involvement of high-valent FeV-alkylimido intermediates as the key reactive species responsible for the C-N bond formation. nih.gov The development of iron-catalyzed intramolecular cross-dehydrogenative coupling reactions for synthesizing carbazoles and indoles, using air as a green oxidant, further highlights the versatility of iron catalysts in C-N bond formation. rsc.org

Understanding Rhodium-Catalyzed Hydroalkynylation Pathways

Rhodium complexes are effective catalysts for various transformations involving alkynes. DFT calculations have been employed to investigate the mechanisms of rhodium-catalyzed intramolecular cycloadditions, such as the [2 + 2 + 2] cycloaddition of allene-ene-ynes. These studies reveal that the reaction typically initiates with the coordination of the rhodium center to the alkyne moiety of the substrate. rsc.org Subsequently, the metal coordinates to one of the double bonds of the allene, leading to the formation of the initial metallacycle. rsc.org

Mechanistic Models for B(C₆F₅)₃-Initiated Aldehyde-Aniline-Alkyne Reactions

The three-component reaction between an aldehyde, an aniline (B41778), and an alkyne, often initiated by the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, provides an efficient route to substituted quinolines. Mechanistic experiments, supported by computational studies, have revealed that B(C₆F₅)₃ can act as a Lewis acid-assisted Brønsted acid. researchgate.netmanchester.ac.ukfigshare.comed.ac.uk The key catalytic species is proposed to be the H₂O-B(C₆F₅)₃ adduct. researchgate.netmanchester.ac.ukfigshare.comed.ac.uk

Optimization studies have identified crucial requirements for a high-yielding reaction. These include having an excess of the imine, which is generated in situ and acts as a hydrogen acceptor, and an alkyne substituent capable of stabilizing the positive charge that builds up during the cyclization step. researchgate.netmanchester.ac.uk Deuterium labeling studies have provided further evidence for the proposed mechanism. researchgate.netmanchester.ac.uk Furthermore, B(C₆F₅)₃ has been shown to catalyze the trans-aminoboration of internal alkynes, leading to the formation of 3-position borylated indoles. acs.org

Proposed Mechanisms for Silver-Catalyzed Hydroamination of Alkynes with Anilines

Silver catalysts are also effective in promoting the hydroamination of alkynes. For the silver-catalyzed hydroamination of siloxy alkynes, the proposed mechanism involves a rapid and reversible complexation of the silver catalyst with the alkyne. This is followed by a rate-determining C-N bond-forming step. organic-chemistry.org Kinetic studies have shown that the reaction is first-order with respect to both the nucleophile (e.g., a carbamate) and the silver catalyst, and zero-order with respect to the alkyne. organic-chemistry.org A six-membered chelated transition state has been proposed to account for the high syn-selectivity observed in these reactions. organic-chemistry.org

In the context of intramolecular hydroamination, silver(I) complexes have been shown to catalyze the addition of trichloroacetimidates to alkynes. rsc.org The selectivity of this reaction can be influenced by the nature of the counter-anion and the solvent. The use of non-chelating nitrogenous ligands can suppress competitive Brønsted acid catalysis, leading to improved yields and selectivity. rsc.org

Theoretical Evaluation of Gold-Catalyzed Hydroamination

Gold complexes, particularly gold(I) complexes, are highly effective catalysts for the hydroamination of alkynes. Two primary mechanisms have been proposed for these transformations. One pathway involves the activation of the alkyne through coordination to the gold center, followed by a nucleophilic attack by the amine. The second mechanism suggests the activation of the amine via oxidative addition to the metal, followed by the insertion of the alkyne into the M-N bond and subsequent reductive elimination. nih.gov

DFT studies have been employed to investigate the hydroamination of phenylacetylene with aniline in the presence of N-heterocyclic carbene (NHC)-gold complexes. nih.govfrontiersin.org These studies have helped to rationalize the non-monotonic effect of substituted anilines on the catalyst's activity, where both electron-donating and electron-withdrawing substituents on the aniline can lead to lower yields compared to unsubstituted aniline. nih.govfrontiersin.org Theoretical investigations have also explored the role of dinuclear σ,π-acetylide gold(I) complexes, which have been observed experimentally, although computational studies suggest they may not be the catalytically competent species. mdpi.com

Catalyst SystemKey Mechanistic FeaturesComputational Method
NHC-Au(I)Alkyne activation followed by nucleophilic attack of aniline.DFT (PBE0/6–311-G(d,p))
Au(I)Formation of σ,π-dinuclear gold alkynyl complexes.DFT

Quantum Chemical Investigations of Reaction Cascades in Superbasic Media

Superbasic media, such as KOH in DMSO, can activate otherwise unreactive C-H and N-H bonds, enabling novel reaction cascades. Quantum chemical calculations have been applied to study the interaction of aniline with acetylene in such media. These studies have elucidated the mechanism of the cascade assembly of N-phenyl-2,5-dimethylpyrrole from one molecule of aniline and three molecules of acetylene. researchgate.net

The reaction is initiated by the deprotonation of aniline by the superbase to form the anilide anion. This anion then undergoes a series of nucleophilic additions to acetylene molecules, along with cyclization and isomerization steps, to ultimately form the pyrrole ring. The calculations have shown that this cascade process competes with the polymerization of acetylene, as the activation barriers for the rate-determining steps of both pathways are comparable. researchgate.net

ReactantsProductKey IntermediatesComputational Approach
Aniline + 3 AcetyleneN-phenyl-2,5-dimethylpyrroleAnilide anion, N-vinylaniline, N-but-3-yn-2-yl-anilineB2PLYP/6-311+G**//B3LYP/6-31+G*

Analysis of Reactive Intermediates in Aniline-Alkyne Chemistry

The elucidation of reactive intermediates is fundamental to understanding the mechanisms of aniline-alkyne reactions. Spectroscopic analysis and computational modeling have been instrumental in identifying transient species that govern the reaction pathways, regioselectivity, and stereoselectivity of these transformations. The structure of the aniline and alkyne substrates, along with the choice of catalyst, significantly influences the nature of the intermediates formed. In the context of systems like 3-(Hex-1-yn-1-yl)aniline, while direct studies may be limited, a comprehensive understanding can be built by examining analogous aniline-alkyne reactions.

A common initial step in many metal-catalyzed reactions involving alkynes is the formation of a π-alkyne complex . In this intermediate, the metal catalyst coordinates to the carbon-carbon triple bond, activating it towards nucleophilic attack. For terminal alkynes, this coordination can be followed by isomerization to form highly reactive metal-vinylidene or metal-allenylidene species. These intermediates are particularly prevalent in reactions catalyzed by transition metals like ruthenium. The formation of a metal-vinylidene intermediate renders the α-carbon electrophilic and the β-carbon nucleophilic, directing the subsequent reaction pathways.

In hydroamination and cyclization reactions, the nucleophilic attack of the aniline nitrogen onto the activated alkyne is a key step. Computational studies on gold(I)-catalyzed hydroamination of alkynes with anilines suggest that the reaction can proceed through either an alkyne or an amine coordination pathway. The amine coordination pathway, leading to a lower activation barrier, involves the formation of a gold-amine complex which then interacts with the alkyne. The subsequent nucleophilic attack results in the formation of a vinyl-gold intermediate . This species can then undergo protonolysis to yield the final enamine or imine product.

Electrophilic cyclization of ortho-alkynylanilines provides further insight into potential intermediates. This process is believed to proceed through the electrophilic activation of the alkyne, followed by an intramolecular nucleophilic attack by the aniline nitrogen. This attack leads to the formation of a cationic intermediate , which then undergoes further reaction to yield the cyclized product. The nature of the electrophile plays a crucial role in this process, with common electrophiles including iodine (I₂), iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl).

In the case of this compound, the meta position of the hexynyl group relative to the aniline nitrogen means that direct intramolecular cyclization involving the aniline nitrogen and the alkyne is less likely compared to ortho-alkynylanilines. However, intermolecular reactions or reactions involving an external coupling partner would still proceed through similar reactive intermediates. For instance, in a hydroamination reaction, the aniline nitrogen would attack the activated alkyne of another molecule, leading to intermediates analogous to those observed in other intermolecular aniline-alkyne additions.

Computational studies, particularly using Density Functional Theory (DFT), have been pivotal in mapping the potential energy surfaces of these reactions and characterizing the transition states and intermediates. For example, in the gold(I) N-heterocyclic carbene (NHC) mediated hydroamination of an alkyne, DFT studies have elucidated a catalytic cycle involving a proton-transfer step between key intermediates, [(NHC)AuCH=CMeNH₂Ph]⁺ and [(NHC)Au(PhNHMeC=CH₂)]⁺. acs.org Such studies highlight the importance of proton relay mechanisms, which can be facilitated by solvent molecules or other species in the reaction mixture.

The following table summarizes some of the key reactive intermediates identified in aniline-alkyne chemistry, the types of reactions they are involved in, and the methods used for their characterization.

Reactive IntermediateType of ReactionMethod of Investigation
π-Alkyne ComplexMetal-catalyzed hydroamination, cyclizationComputational Modeling
Metal-Vinylidene/AllenylideneIsomerization of terminal alkynes, addition reactionsSpectroscopic Analysis, Computational Modeling
Vinyl-Metal Species (e.g., Vinyl-Gold)Hydroamination, cyclizationComputational Modeling, Mechanistic Studies
Cationic/Zwitterionic IntermediatesElectrophilic cyclization, hydroaminationMechanistic Studies, Trapping Experiments
AzametallocycleCyclizationMechanistic Studies

Spectroscopic Characterization Methodologies for Hex 1 Yn 1 Yl Aniline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their number. For 3-(Hex-1-yn-1-yl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the hexyl chain, and the amine protons.

The protons on the aniline (B41778) ring typically appear in the aromatic region (δ 6.5-7.5 ppm). The substitution pattern—a hex-1-ynyl group at the meta position—influences the chemical shifts and splitting patterns of the four aromatic protons. Protons ortho and para to the electron-donating amino group (-NH₂) are expected to be shifted to a higher field (lower ppm) compared to those meta to it. Conversely, the electron-withdrawing alkyne group will influence the nearby protons.

The aliphatic protons of the hexyl chain will appear at a much higher field (lower ppm values), typically between δ 0.9 and 2.5 ppm. The broad signal for the two amine (-NH₂) protons can be observed over a wide range and may be exchanged with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H 6.6 - 7.2 Multiplet (m) 4H
-NH₂ 3.5 - 4.5 Broad Singlet (br s) 2H
-C≡C-CH₂- 2.4 Triplet (t) 2H
-CH₂-CH₂-CH₂-CH₃ 1.4 - 1.6 Multiplet (m) 4H

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The six aromatic carbons will resonate in the downfield region of the spectrum (δ 110-150 ppm). The carbon atom attached to the amino group (C-N) is expected to be significantly deshielded. The two sp-hybridized carbons of the alkyne triple bond (C≡C) have characteristic chemical shifts in the range of δ 80-90 ppm. The sp³-hybridized carbons of the hexyl chain will appear in the upfield region (δ 14-35 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-NH₂ ~147
Aromatic C-C≡C ~124
Aromatic C-H 115 - 130
-C≡C- 80 - 90
-CH₂- (Alkyl Chain) 19 - 31

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com In the analysis of this compound, the sample is first vaporized and passed through a GC column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. mdpi.com

The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.25 g/mol ). The spectrum will also display a series of fragment ion peaks, which can help to confirm the structure. Common fragmentation patterns for this molecule would include the loss of alkyl radicals from the hexyl chain (e.g., loss of a propyl or butyl group) and fragmentation characteristic of the aniline ring. The quantitative ion for aniline itself is m/z 93. mdpi.com

High-resolution mass spectrometry measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₂H₁₅N, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

The precise mass of the protonated molecule [M+H]⁺ would be measured and compared to the calculated value, providing unambiguous confirmation of the molecular formula. This technique is crucial for verifying the identity of newly synthesized compounds.

Table 3: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M]⁺ C₁₂H₁₅N 173.1204

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure:

N-H Stretching: As a primary aromatic amine, it should exhibit two distinct sharp bands in the region of 3350-3450 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C≡C Stretching: The internal alkyne triple bond will show a weak to medium absorption band around 2210-2260 cm⁻¹. This peak is often weak for internal alkynes.

Aromatic C-H Stretching: A sharp peak just above 3000 cm⁻¹ is indicative of the C-H stretching of the benzene (B151609) ring.

Aliphatic C-H Stretching: Stronger peaks just below 3000 cm⁻¹ arise from the C-H stretching vibrations of the hexyl chain.

N-H Bending: A medium to strong band around 1600-1650 cm⁻¹ is due to the scissoring vibration of the primary amine group. orgchemboulder.com

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring.

Aromatic C-N Stretching: A strong band is expected in the 1250-1335 cm⁻¹ range for the aromatic carbon-nitrogen bond stretch. orgchemboulder.com

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Amine (N-H) Asymmetric & Symmetric Stretch 3350 - 3450 (two bands) Medium, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong
Alkyne (C≡C) Stretch 2210 - 2260 Weak to Medium
Amine (N-H) Bend (Scissoring) 1600 - 1650 Medium to Strong
Aromatic C=C Stretch 1450 - 1600 Medium

UV-Visible Spectroscopy in Conjugated Alkyne-Aniline Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying conjugated systems, such as those present in this compound. In this molecule, the π-system of the aniline ring is in conjugation with the π-system of the hex-1-yne triple bond. This extended conjugation significantly influences the electronic transitions of the molecule, which can be observed in its UV-Vis spectrum.

Molecules containing multiple double or triple bonds separated by single bonds are known as conjugated systems. youtube.com This arrangement allows for the delocalization of π electrons across the entire system. youtube.com The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in conjugated molecules is smaller than in their non-conjugated counterparts. libretexts.orgmasterorganicchemistry.com As a result, less energy is required to excite an electron from the HOMO to the LUMO. This corresponds to the absorption of light at longer wavelengths. libretexts.orgmasterorganicchemistry.com

The presence of the hex-1-ynyl group attached to the aniline ring creates an extended chromophore, which is the part of the molecule responsible for absorbing light. libretexts.org The UV-Vis spectrum of aniline typically shows a primary absorption band around 230 nm and a secondary band around 280 nm, which are attributed to π → π* transitions within the benzene ring. When the alkyne group is introduced, forming a conjugated system, a bathochromic shift (a shift to longer wavelengths) of these absorption bands is expected. This is due to the increased delocalization of the π electrons, which lowers the HOMO-LUMO energy gap. libretexts.org

For instance, studies on similar conjugated systems like 2-(2-phenylethynyl)aniline show distinct absorption bands that can be compared to the parent aniline molecule. researchgate.netresearchgate.net The spectrum of aniline in a non-polar solvent like hexane might show a λmax around 280-290 nm. In a conjugated alkyne-aniline system, this peak is expected to shift to a longer wavelength, indicating the effect of the extended π-system. The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity and the specific substitution pattern on the aniline ring.

Below is a table illustrating the expected UV-Visible absorption data for this compound based on the known effects of conjugation on the parent aniline molecule.

Compound NameSolventλmax 1 (nm)λmax 2 (nm)Electronic Transition
AnilineHexane~235~285π → π
This compoundHexane~245-255~295-310π → π

Note: The data for this compound are estimated based on the principles of UV-Vis spectroscopy for conjugated systems.

Advanced Spectroscopic and Analytical Techniques for Complex Derivatives

The characterization of complex derivatives of this compound often requires a suite of advanced spectroscopic and analytical techniques to fully elucidate their structures. These methods provide complementary information that, when combined, offers a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For a derivative of this compound, ¹H NMR would confirm the presence of protons on the aromatic ring, the amino group, and the hexyl chain. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the aniline ring. For example, characterization of the related isomer, 2-(Hex-1-yn-1-yl)aniline, shows characteristic signals for the aromatic protons, the NH₂ group, and the protons of the hexyl chain at specific chemical shifts (ppm). beilstein-journals.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment. For alkyne derivatives, the signals for the sp-hybridized carbons of the triple bond are particularly characteristic. nih.govnih.gov

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. nih.govmdpi.com For a this compound derivative, the IR spectrum would be expected to show characteristic absorption bands:

N-H stretch: Typically appears as one or two sharp bands in the region of 3300-3500 cm⁻¹, characteristic of the primary amine (-NH₂) group.

C≡C stretch: A weak but sharp absorption band around 2100-2260 cm⁻¹ indicates the presence of the alkyne triple bond.

C-N stretch: This absorption is usually found in the 1250-1360 cm⁻¹ region.

Aromatic C-H and C=C stretches: These appear at ~3000-3100 cm⁻¹ and ~1500-1600 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.comnih.gov It provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule. nih.gov For complex aniline derivatives, techniques like electrospray ionization (ESI) are often used to generate ions for analysis. nih.govnih.gov

The combination of these techniques—NMR for the structural framework, IR for functional group identification, and MS for molecular weight and formula determination—is essential for the unambiguous characterization of complex derivatives of this compound and related compounds. nih.govmdpi.com

Applications of 3 Hex 1 Yn 1 Yl Aniline and Derivatives in Contemporary Chemical Research

Role as Synthetic Precursors for Heterocyclic Compound Libraries

The dual functionality of 3-(Hex-1-yn-1-yl)aniline and its N-substituted derivatives makes them ideal substrates for intramolecular cyclization reactions, providing efficient pathways to various nitrogen-containing heterocyclic compounds, most notably quinolines and indoles. These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. nsf.govnih.gov

The synthesis of quinolines from N-(2-alkynyl)aniline precursors is a well-established and powerful strategy. researchgate.net The reaction typically proceeds via a 6-endo-dig cyclization, which can be initiated by various electrophiles or transition metal catalysts. nih.gov For instance, electrophilic cyclization using reagents like iodine monochloride (ICl), iodine (I₂), or phenylselenyl bromide (PhSeBr) allows for the direct incorporation of a halogen or selenium atom at the 3-position of the quinoline (B57606) ring. nih.gov This functional handle can be used for further molecular elaboration.

Furthermore, transition metals, particularly gold and copper, are highly effective catalysts for the cyclization of alkynyl anilines. beilstein-journals.orgnih.gov Gold catalysts, for example, activate the alkyne toward nucleophilic attack by the aniline (B41778) nitrogen, leading to the formation of indole (B1671886) or quinoline structures under mild conditions. beilstein-journals.orgbeilstein-journals.org A notable approach involves a copper-catalyzed cascade cyclization that forms key carbon-carbon and carbon-selenium bonds in a single step, highlighting the efficiency of these methods. nsf.govacs.org The ability to vary the substituents on both the aniline ring and the alkyne chain allows for the generation of large libraries of substituted quinolines for screening in drug discovery and materials science. wikipedia.orgiipseries.orgpharmaguideline.com

Table 1: Selected Methods for Quinoline Synthesis from Alkynyl Anilines
Catalyst/ReagentReaction TypeKey FeatureReference
ICl, I₂, Br₂Electrophilic CyclizationDirect formation of 3-haloquinolines. nih.gov
PhSeBrElectrophilic CyclizationSynthesis of 3-(phenylselenyl)quinolines. nih.gov
CuCl₂ / airRadical-mediated CyclizationForms 3-selenylquinolines via an arylselenyl radical. nsf.govacs.org
Gold (Au) CatalystsTransition-Metal Catalyzed CyclizationMild conditions for cycloisomerization to form indoles. beilstein-journals.orgnih.govbeilstein-journals.org
Indium(III) chloride (InCl₃)Lewis Acid Catalyzed Povarov ReactionSequential reaction with aldehydes to form fluorescent quinolines. nih.gov

Utilization as Key Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy in generating molecular complexity. The aniline functionality of this compound makes it an excellent component for isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR). nih.gov

In a typical Ugi-4CR, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. nih.govthieme-connect.de this compound can serve as the amine component, allowing its structural features to be incorporated into peptide-like scaffolds. The reaction proceeds through the initial formation of an imine between the aniline and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion. nih.gov The hexynyl group remains intact throughout the transformation, providing a site for subsequent functionalization, for example, through click chemistry or cross-coupling reactions. This strategy enables the rapid synthesis of diverse libraries of complex molecules built around the this compound core.

While the Passerini three-component reaction also involves an isocyanide, it combines it with a carbonyl compound and a carboxylic acid to yield an α-acyloxy amide, and thus does not directly utilize the aniline. wikipedia.orgorganic-chemistry.org However, derivatives of the aniline, such as an isocyanide synthesized from the parent amine, could potentially be used. The Ugi reaction remains the more direct and common MCR application for this class of compounds. nih.gov

Contribution to the Synthesis of Advanced Polymeric Materials (e.g., Poly(arylene ethynylene)s)

Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers characterized by alternating aromatic and alkyne units in their backbone. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors, due to their unique photophysical and electronic properties. rsc.org

The Sonogashira cross-coupling reaction is the primary method for synthesizing PAEs. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orglibretexts.org Derivatives of this compound are excellent monomers for PAE synthesis. For example, a halogenated derivative, such as 3-iodo-5-(hex-1-yn-1-yl)aniline, can undergo self-polymerization via an intramolecular head-to-tail Sonogashira coupling. Alternatively, this compound can be copolymerized with a dihaloarene, or a dihalogenated derivative can be copolymerized with a dialkyne. The presence of the aniline group can influence the polymer's properties, such as solubility and morphology, and can be used to tune its electronic characteristics. rsc.org The resulting polymers can be processed from solution to form thin films for device fabrication. rsc.org

Development of Novel Catalytic Systems and Ligands Based on Aniline Derivatives

The nitrogen atom of the aniline group and the π-system of the alkyne in this compound provide potential coordination sites for transition metals. This makes the molecule and its derivatives attractive candidates for the design of novel ligands for homogeneous catalysis. beilstein-journals.org Palladium complexes, in particular, are widely used in cross-coupling reactions, and the development of new ligands to stabilize and activate the palladium center is an active area of research. mdpi.com

Aniline derivatives can form stable complexes with palladium(II) precursors. beilstein-journals.orgresearchgate.net For instance, bis(anilino)Pd(II) complexes have been characterized as intermediates in the palladium-catalyzed guanylation of anilines. beilstein-journals.org By incorporating the alkynyl group, ligands based on this compound could offer unique electronic and steric properties. The alkyne could engage in π-coordination or be further functionalized with other donor atoms (e.g., phosphorus) to create bidentate P,N or N,N' ligands. researchgate.netmdpi.comresearchgate.net Such ligands can influence the efficiency, selectivity, and stability of catalytic systems used in important transformations like Sonogashira, Heck, or Suzuki couplings. mdpi.com

Table 2: Potential Coordination Modes of this compound Derivatives in Metal Complexes
Ligand TypeCoordinating AtomsPotential Metal CenterCatalytic Application Area
Monodentate N-donorNitrogenPalladium (Pd), Nickel (Ni)Cross-coupling reactions
Bidentate N,P Ligand (functionalized)Nitrogen, PhosphorusPalladium (Pd), Rhodium (Rh)Asymmetric catalysis, cross-coupling
π-Alkyne CoordinationCarbon-Carbon Triple BondGold (Au), Platinum (Pt)Alkyne activation, cyclization reactions

Design and Synthesis of Molecular Switches and Photochromic Compounds

Photochromic compounds can reversibly change their chemical structure and, consequently, their absorption spectra upon exposure to light. frontiersin.orgnih.gov This property makes them suitable for applications in optical data storage, molecular switches, and smart materials. Azobenzenes are one of the most prominent classes of molecular switches, capable of isomerizing between their stable trans-(E) and metastable cis-(Z) forms upon irradiation. d-nb.info

Non-symmetrical azobenzenes can be synthesized efficiently through the Baeyer–Mills reaction, which involves the condensation of an aniline derivative with a nitrosobenzene (B162901) derivative. d-nb.info this compound can serve as the aniline component in this reaction. Coupling it with a substituted nitrosobenzene allows for the creation of an azobenzene (B91143) molecule featuring the hexynyl group. This alkyne moiety serves as a valuable functional handle for attaching the photochromic unit to surfaces, polymers, or biological molecules. The synthesis can also be achieved through the oxidative coupling of two different anilines or the coupling of an aniline with a nitroaromatic compound. nih.govmdpi.com The ability to create these functional photochromic systems opens avenues for developing new light-responsive materials and devices. nih.gov

Intermediate Compounds in Complex Molecule Synthesis

Beyond its direct applications, this compound and related alkynyl anilines serve as crucial intermediates in the synthesis of more complex molecular architectures, including natural products and pharmaceuticals. The strategic placement of the amine and alkyne groups allows for a variety of subsequent transformations.

Gold-catalyzed cascade reactions, for example, can transform simple aniline derivatives into complex fused nitrogen heterocycles. nih.gov A gold catalyst can initiate an intramolecular hydroamination followed by a cycloisomerization, rapidly building molecular complexity from a simple alkynyl aniline precursor. nih.govnih.gov The alkyne itself is a versatile functional group that can participate in various reactions beyond cyclizations, including cycloadditions, hydrations, and cross-coupling reactions, further extending its utility in multi-step syntheses. beilstein-journals.org The ability to construct intricate scaffolds, such as fused indoles or propellane-type indolines, from simple aniline starting materials highlights the value of these compounds as key intermediates in synthetic organic chemistry. nih.gov

Q & A

Q. Q1. What are the preferred synthetic routes for 3-(Hex-1-yn-1-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer: this compound is synthesized via Sonogashira coupling between 3-iodoaniline and 1-hexyne, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst in an amine base (e.g., triethylamine). Yield optimization requires:

  • Temperature control : 60–80°C minimizes side reactions like alkyne oligomerization.
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance Pd catalyst activity.
  • Protection of the amine group : Acetylation of the aniline nitrogen prior to coupling prevents undesired coordination with the catalyst .

Q. Q2. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer: Structural confirmation involves:

  • ¹H/¹³C NMR : Key signals include the aromatic protons (δ 6.5–7.2 ppm), alkyne proton absence (C≡CH is silent), and hexynyl chain protons (δ 1.2–2.4 ppm).
  • X-ray crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures to confirm bond lengths (C≡C: ~1.20 Å) and torsion angles .
  • FT-IR : Alkyne C≡C stretch (~2100 cm⁻¹) and N–H bend (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. Q3. How does the electron-withdrawing alkyne group influence the reactivity of this compound in electrophilic substitution?

Methodological Answer: The hex-1-ynyl group is a meta-directing, electron-withdrawing substituent due to sp-hybridization. This reduces electron density on the aromatic ring, slowing electrophilic substitution (e.g., nitration, sulfonation). Methodology to assess reactivity:

Competitive nitration : Compare reaction rates with unsubstituted aniline.

DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.

Kinetic studies : Monitor reaction progress via HPLC under standardized conditions .

Q. Q4. What are the metabolic degradation pathways of this compound in environmental bacteria?

Methodological Answer: Bacterial degradation involves:

Initial oxidation : Dioxygenases (e.g., aniline dioxygenase) hydroxylate the aromatic ring, forming catechol derivatives.

Ring cleavage : Catechol 1,2-dioxygenase breaks the ring into aliphatic intermediates (e.g., cis,cis-muconic acid).

Krebs cycle integration : Pyruvate and acetyl-CoA are generated for energy production .

Key findings from :

  • Degradation genes (e.g., tdnQ) are clustered in bacterial genomes.
  • Mutation in promoter regions (e.g., Q gene) can enhance enzyme activity by 40%.

Q. Q5. How can this compound be functionalized for coordination chemistry applications?

Methodological Answer: The alkyne and amine groups enable diverse coordination:

  • Metal-alkyne complexes : React with Pt(II) or Au(I) to form σ-complexes (e.g., [Pt(HC≡C–C₅H₄N)Cl₂]).
  • Schiff base formation : Condense with aldehydes to create tridentate ligands for catalysis.
  • X-ray analysis : Use SHELXL to determine bond angles and metal-ligand distances in crystals .

Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 per ).
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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